
Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- is a chemical compound with the molecular formula C14H18BrNO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a 2-bromophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- can be synthesized through the acylation of 2-bromoaniline with cyclohexanecarbonyl chloride in the presence of a base such as pyridine. The resulting N-(2-bromophenyl)cyclohexanecarboxamide can then be methylated using methyl iodide in basic acetone to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-phenylcyclohexanecarboxamide.
Photoreactions: Under basic conditions, the compound can undergo intramolecular photosubstitution to form 2-cyclohexylbenzoxazole.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Photoreactions: Basic medium and light sources are used to facilitate the reaction.
Major Products Formed
2-Cyclohexylbenzoxazole: Formed through intramolecular photosubstitution.
N-Phenylcyclohexanecarboxamide: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds such as benzoxazoles.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- involves its interaction with molecular targets through its amide and bromophenyl groups. The compound can undergo photoreactions, where the carbonyl oxygen of the amide bond substitutes the aryl halide, leading to the formation of heterocyclic compounds . This process involves both singlet and triplet states, depending on the presence of oxygen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chlorophenyl)cyclohexanecarboxamide
- N-(2-Iodophenyl)cyclohexanecarboxamide
- N-(2-Fluorophenyl)cyclohexanecarboxamide
Uniqueness
Cyclohexanecarboxamide, N-(2-bromophenyl)-N-methyl- is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed during chemical reactions. For example, the bromine atom allows for specific substitution and reduction reactions that may not be as efficient with other halogenated analogues .
Eigenschaften
CAS-Nummer |
163273-48-1 |
|---|---|
Molekularformel |
C14H18BrNO |
Molekulargewicht |
296.20 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-N-methylcyclohexanecarboxamide |
InChI |
InChI=1S/C14H18BrNO/c1-16(13-10-6-5-9-12(13)15)14(17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
BTVFXTJHLFNVJX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1Br)C(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
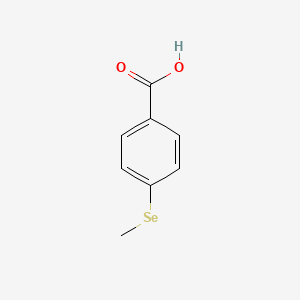
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)

![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)
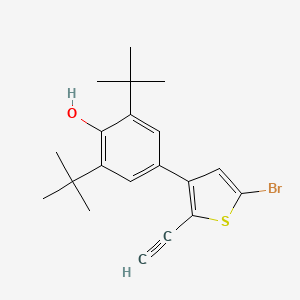

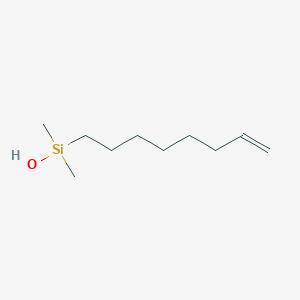
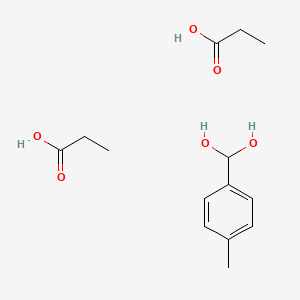
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
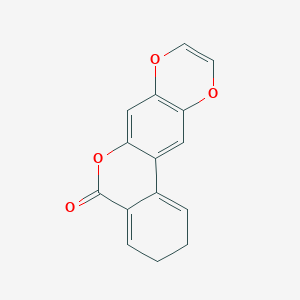

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)
